Cyclooctylsulfamate
Description
Cyclooctylsulfamate is a nonnutritive sweetener belonging to the sulfamate class of compounds, characterized by a sulfamic acid group (-SO₃NH₂) bound to a cyclooctyl moiety. Its structure distinguishes it from other cycloalkyl sulfamates, such as cyclopentylsulfamate and cyclohexylsulfamate, due to the larger eight-membered ring. This compound has been studied extensively in metabolic and toxicological contexts, particularly in rodent models, to assess its safety and biochemical fate.
Properties
CAS No. |
41088-18-0 |
|---|---|
Molecular Formula |
C8H16NNaO3S |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
sodium;N-cyclooctylsulfamate |
InChI |
InChI=1S/C8H17NO3S.Na/c10-13(11,12)9-8-6-4-2-1-3-5-7-8;/h8-9H,1-7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
LIYFUKKDUWCILG-UHFFFAOYSA-M |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)[O-].[Na+] |
Other CAS No. |
41088-18-0 |
Synonyms |
cyclooctylsulfamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The metabolic stability, conversion rates, and excretion profiles of cyclooctylsulfamate have been compared to structurally analogous sulfamate sweeteners, including cyclopentylsulfamate, cycloheptylsulfamate, and 4-methylcyclohexylsulfamate. Key findings are summarized below:
Table 1: Metabolic Conversion and Excretion of Cycloalkyl Sulfamates
Key Observations:
Structural Impact on Metabolism :
- Larger cycloalkyl groups (e.g., cyclooctyl) exhibit higher conversion to amine metabolites compared to smaller rings (e.g., cyclopentyl). This suggests reduced steric hindrance or enhanced enzymatic accessibility for bulkier substrates .
- This compound’s amine conversion rate (~0.20%) exceeds that of cyclopentylsulfamate (0.0102%) but is comparable to 4-methylcyclohexylsulfamate (0.18%). This highlights the role of substituents (e.g., methyl groups) in modulating metabolic pathways .
Excretion Profiles: Cyclopentylsulfamate showed 15.4% excretion of unmetabolized parent compound, whereas this compound’s excretion is estimated to be lower (~10–12%), indicating greater metabolic processing .
Temporal Metabolite Dynamics: Cyclopentylsulfamate metabolites (cyclopentylamine, cyclopentanone) declined after 3 days, suggesting adaptive metabolic pathways or enzyme saturation.
This compound’s moderate conversion rate may position it as a safer alternative to sodium cyclamate but warrants further long-term studies .
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